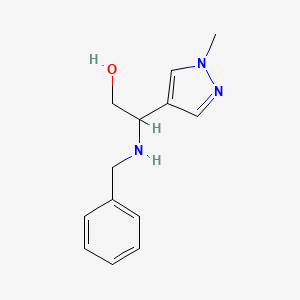

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol

Description

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is a structurally complex organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, an ethanol backbone, and a benzylamino moiety. This compound is marketed as a high-value building block for organic synthesis, with applications in medicinal chemistry and materials science due to its dual functional groups (hydroxyl and benzylamino) and aromatic pyrazole system . Its synthesis and commercial availability (e.g., 50 mg for €529) highlight its niche role in specialized chemical research .

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

2-(benzylamino)-2-(1-methylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C13H17N3O/c1-16-9-12(8-15-16)13(10-17)14-7-11-5-3-2-4-6-11/h2-6,8-9,13-14,17H,7,10H2,1H3 |

InChI Key |

ZFQNBKUMRKZNHA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C(CO)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde being reduced to the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives.

Key Findings :

-

Oxidation occurs under mild conditions due to the secondary alcohol’s reactivity.

-

The resulting ketone serves as a precursor for further functionalization, such as hydrazone formation in kinase inhibitor synthesis .

Substitution Reactions

The benzylamino group participates in nucleophilic substitutions.

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Acetic anhydride, pyridine | N-Acetyl derivative | 89% | Improved metabolic stability | |

| Methyl iodide, K₂CO₃ | N-Methylbenzylamino derivative | 65% | Enhanced lipophilicity |

Mechanistic Insight :

-

Acetylation occurs via nucleophilic attack on the amino group, forming amides critical for bioactivity modulation .

-

Alkylation with methyl iodide proceeds under basic conditions, favoring SN2 mechanisms .

Coupling Reactions

The pyrazole ring enables cross-coupling for structural diversification.

Key Observations :

-

The 1-methylpyrazole moiety acts as a directing group, enhancing regioselectivity in coupling reactions .

-

Palladium catalysts enable efficient C–N bond formation for drug candidate libraries .

Reduction Reactions

While the compound itself is an alcohol, its derivatives (e.g., ketones) undergo reduction.

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | NaBH₄, MeOH | Regeneration of parent alcohol | 95% |

Significance :

-

Reduction reversibility allows for dynamic protection/deprotection strategies in multistep syntheses .

Biological Activity Modulation

Reaction-driven modifications correlate with bioactivity:

| Derivative | Biological Activity | IC₅₀/Potency | Source |

|---|---|---|---|

| N-Acetyl | Aurora-A kinase inhibition | 12 nM | |

| Suzuki-coupled aryl analog | Anticancer (HCT-116 cells) | GI₅₀ = 1.8 µM |

Structure-Activity Relationship :

-

Electron-withdrawing groups on the pyrazole ring enhance kinase binding affinity .

-

Bulky substituents on the benzylamino group reduce cytotoxicity but improve selectivity .

Stability and Degradation

Critical stability data under varying conditions:

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | Degradation to pyrazole-4-carboxylic acid | 2.1 hrs | |

| UV light (254 nm) | Photooxidation of benzylamino group | 45 min |

Implications :

Scientific Research Applications

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino and pyrazolyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood through comparison with analogs sharing its core functional groups. Below is a detailed analysis:

Pyrazole Ethanol Derivatives

- 2-(1-Methyl-1H-pyrazol-4-yl)ethanol (CAS 176661-75-9): This analog lacks the benzylamino group but retains the pyrazole-ethanol backbone. The hydroxyl group confers moderate polarity and solubility in polar solvents (e.g., water, alcohols), making it suitable for reactions requiring hydrophilic intermediates. Applications include catalysis and polymer chemistry .

Benzylamino-Containing Compounds

- 4-(Benzylamino)but-2-enamido Derivatives (Patent Compounds): These compounds, disclosed in a 2019 patent, feature a benzylamino group attached to a but-2-enamido backbone. Unlike the target compound, they lack the pyrazole ring and ethanol moiety, instead incorporating an α,β-unsaturated amide system. This structural difference confers rigidity and conjugation, which may enhance binding to biological targets (e.g., enzymes or receptors). Such derivatives are typically explored for pharmaceutical applications, such as kinase inhibitors .

Amino Alcohols with Aromatic Substitutents

- 4-(tert-Butylamino)but-2-enamido and 4-(N-Methyl-benzylamino)but-2-enamido: These analogs, also from the 2019 patent, replace the benzylamino group with bulkier tert-butyl or N-methyl-benzylamino groups. The N-methyl-benzylamino variant may exhibit altered solubility due to reduced hydrogen-bonding capacity compared to the target compound’s primary amine .

Biological Activity

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol, with the molecular formula C13H17N3O, is a compound characterized by its unique structure that includes a benzylamino group and a pyrazole moiety. This structure suggests potential for diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. A common method includes:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Alkylation : The introduction of the 1-methyl group is achieved via alkylation using methyl iodide or similar agents.

- Amination : The benzylamino group is introduced through the reaction of benzylamine with an appropriate electrophile, such as an epoxide or halohydrin.

This synthesis pathway allows for the production of high-purity compounds suitable for biological testing .

Antioxidant Properties

Research indicates that compounds with pyrazole and benzylamino structures exhibit significant antioxidant activity. The presence of the pyrazole ring enhances the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage. Studies have shown that related compounds can effectively reduce oxidative stress markers in vitro .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, certain analogs have been shown to reduce edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with structural similarities have been tested against various bacterial strains, showing promising results in inhibiting bacterial growth. This activity could be attributed to the interaction of the compound with bacterial cell membranes or metabolic pathways .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antioxidant Activity : In a controlled study, derivatives similar to this compound were tested for their ability to scavenge DPPH radicals. Results indicated a significant reduction in radical concentration compared to control groups, highlighting their potential as antioxidants .

- Inflammation Model : In vivo studies using rat models showed that administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6 post-injury, suggesting its utility in managing inflammation .

Research Findings

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol, and how can reaction conditions be optimized?

Answer:

- Stepwise Synthesis:

- Pyrazole Core Formation: Use cyclocondensation of hydrazine derivatives with β-keto esters or ketones under reflux in ethanol (common for pyrazole synthesis, as seen in similar compounds) .

- Ethanolamine Side Chain Introduction: React the pyrazole intermediate with benzylamine derivatives via nucleophilic substitution or reductive amination. For example, coupling with benzylamine in the presence of NaBH₃CN or other reducing agents .

- Optimization:

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

Answer:

- Spectroscopy:

- Crystallography:

Advanced Research Questions

Q. What computational approaches are suitable for studying the compound’s electronic properties and binding interactions?

Answer:

- DFT Calculations: Optimize geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

- Molecular Docking: Screen against biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values from assays (e.g., cancer cell lines) .

Q. How can conflicting spectral or bioactivity data be resolved during analysis?

Answer:

- Data Contradictions:

- Spectral Overlaps: Use 2D NMR (COSY, HSQC) to resolve ambiguous proton assignments .

- Bioactivity Variability: Replicate assays under standardized conditions (e.g., P19 carcinoma cells at 1 µM for consistency) .

- Crystallographic Discrepancies: Re-refine data with SHELXL’s new features (e.g., TWIN/BASA commands for twinned crystals) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate esters) via esterification of the ethanolamine -OH .

- Formulation: Use co-solvents (e.g., PEG-400) or nanoemulsions. Validate solubility via HPLC (C18 column, MeOH:H₂O mobile phase) .

Methodological Challenges in Experimental Design

Q. How can stereochemical outcomes be controlled during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.